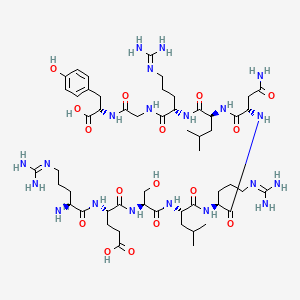![molecular formula C12H20N2 B1664870 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline CAS No. 77518-07-1](/img/structure/B1664870.png)
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline
Overview
Description
Amiflamine is an Enzyme Inhibitor.
Scientific Research Applications
Pharmacokinetics and Toxicology
- The pharmacokinetics and toxicology of psychoactive substances, including derivatives related to 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline, have been extensively studied. These compounds are often compared with common illicit drugs like amphetamine and MDMA in their clinical effects. Their toxicity is managed by treatment guidelines based on clinical effects rather than specific drugs. However, the limited availability of data on health risks, mainly sourced from case reports, necessitates continuous monitoring and international collaboration for early legislation to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Impact and Toxicity Studies
- Studies on herbicides like 2,4-dichlorophenoxyacetic acid, which share structural similarities with 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline, reveal the compound's environmental impact and toxicity. The research focuses on occupational risks, resistance or tolerance to herbicides, and the impact on non-target species, especially aquatic ones. This field continues to evolve, with future research expected to delve deeper into molecular biology, especially gene expression and pesticide degradation studies (Zuanazzi et al., 2020).
Synthetic Applications in Organic Chemistry
- Compounds like 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline are used in the synthesis of aminopyridines, which are crucial in the development of new compounds with high bioactivity and lesser toxicity. These substances serve as fundamental raw materials in the industry of fine organic synthesis, used in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives (Orie et al., 2021; Nazarov et al., 2021).
Therapeutic Applications
- Derivatives of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline like 4-aminopyridine have been investigated for their therapeutic potential in neurodegenerative diseases. These compounds are known for their ability to improve impulse conduction through demyelinated lesions, showing promise in treating conditions like multiple sclerosis and chronic spinal cord injury (Jensen et al., 2014; Paredes-Cruz et al., 2022; Hayes, 2006).
properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMYSHATTXRTC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228222 | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiflamine | |
CAS RN |
77518-07-1 | |
| Record name | Amiflamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77518-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiflamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077518071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE25WV9C8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)